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Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the

conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of

nucleotides and other cellular processes.[1][2] A 19-base pair (bp) deletion polymorphism

within the first intron of the DHFR gene has been identified and is the subject of extensive

research due to its potential functional consequences.[1][3] This polymorphism has been

associated with altered DHFR mRNA expression, which may influence susceptibility to various

diseases and response to antifolate drugs.[1][2][4] This document provides detailed protocols

for the analysis of the DHFR 19-bp deletion using two common polymerase chain reaction

(PCR) based methods: Allele-Specific PCR (AS-PCR) and a TaqMan probe-based Real-Time

PCR assay.

Data Summary
The prevalence of the DHFR 19-bp deletion varies among different populations. The

homozygous deletion (del/del) genotype has been reported at frequencies ranging from 10.5%

to 48%.[5] The functional significance of this polymorphism is an active area of investigation,

with studies suggesting associations with conditions such as nonsyndromic cleft lip with or

without cleft palate, Down syndrome, and breast cancer, as well as influencing folate

metabolism.[3][4][6]
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Genotype

Frequency in
Iranian Population
(NS-CL/P Study)[6]
[7]

Frequency in
Boston-based
Cohorts (Cognitive
Study)[5][8]

Association with
Nonsyndromic
Cleft Lip/Palate
(NS-CL/P)[6][7]

W/W (Wild-Type)

Controls: Not

specified, Patients:

Not specified

Not specified Reference group

W/D (Heterozygous)

Controls: Not

specified, Patients:

Not specified

Not specified Not specified

D/D (Homozygous

Deletion)

Controls: 25%,

Patients: 13%
23%

Reduced risk

(OR=0.45, 95%

CI=0.20–0.99)

Experimental Protocols
Two primary methods for genotyping the DHFR 19-bp deletion are detailed below. The choice

of method may depend on available equipment, throughput requirements, and desired

sensitivity.

Method 1: Allele-Specific PCR (AS-PCR)
This method utilizes two different forward primers, one specific for the wild-type allele and one

for the deleted allele, with a common reverse primer.[6]

1. DNA Extraction: Genomic DNA should be extracted from whole blood or other appropriate

tissue samples using a standard commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

2. PCR Primer Design: The following primers are used for the AS-PCR reaction.[6][7]
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Primer Name Sequence (5' to 3') Allele Specificity

F1 (Forward)
TCGCTGTGTCCCAGAACAT

G
Non-deleted (Wild-Type)

F2 (Forward)
Not explicitly provided in

search results
Deleted

R (Reverse) AGCGCAGACCGCAAGTCTG Common

Note: The exact sequence for the F2 primer specific to the deleted allele was not available in

the provided search results. Researchers should design and validate a primer that specifically

anneals to the junction created by the 19-bp deletion.

3. PCR Reaction Mixture: The following components should be combined for a final reaction

volume of 20 µL.

Component Concentration/Amount

Template DNA (~100 ng/µL) 1 µL

Allele-Specific Forward Primer (F1 or F2) (10

pmol/µL)
0.7 µL

Common Reverse Primer (R) (10 pmol/µL) 0.7 µL

Prime Taq Premix (2X) 10 µL

DNase-free Water 7.6 µL

4. Thermocycling Conditions: The PCR amplification is performed using the following cycling

conditions.
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Step Temperature Duration Cycles

Initial Denaturation 95°C 5 minutes 1

Denaturation 95°C 30 seconds 35

Annealing To be optimized 30 seconds 35

Extension 72°C 30 seconds 35

Final Extension 72°C 7 minutes 1

Note: The optimal annealing temperature will depend on the specific primers used and should

be determined empirically.

5. Genotype Determination: The PCR products are analyzed by electrophoresis on a 6%

polyacrylamide gel.[3] The presence or absence of a band for each allele-specific reaction will

determine the genotype.

Method 2: TaqMan Probe-Based Real-Time PCR
This method uses a single pair of primers and two allele-specific TaqMan probes labeled with

different fluorescent dyes.[5][9]

1. DNA Extraction: Genomic DNA is extracted as described in Method 1.

2. Primers and Probes: The following primers and TaqMan probes are used.[5][9]

Name Sequence (5' to 3') Dye

Forward Primer
TCGCTGTGTCCCAGAACAT

G
-

Reverse Primer AGCGCAGACCGCAAGTCTG -

Insertion Allele Probe ACC TGG GCG GGA CGC G FAM

Deletion Allele Probe TGG CCG ACT CCC GGC G VIC

3. Real-Time PCR Reaction Mixture: The reaction is set up in a total volume of 20 µL.[5][9]
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Component Final Concentration/Amount

Genomic DNA 3 ng

Forward Primer 950 nmol/L

Reverse Primer 950 nmol/L

Insertion Allele Probe (FAM) 250 nmol/L

Deletion Allele Probe (VIC) 250 nmol/L

TaqMan Universal PCR Master Mix (2X) 10 µL

Nuclease-free Water To 20 µL

4. Real-Time PCR Thermocycling Conditions: The assay is performed on a real-time PCR

system (e.g., Applied Biosystems 7300).

Step Temperature Duration

UNG Activation 50°C 2 minutes

Initial Denaturation 95°C 10 minutes

Denaturation 95°C 15 seconds

Annealing/Extension 60°C 1 minute

Number of cycles: Typically 40 cycles.

5. Genotype Determination: The genotypes are determined by analyzing the change in

fluorescence of the FAM and VIC dyes. The real-time PCR software will automatically call the

genotypes based on the allelic discrimination plot.

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for DHFR 19-bp deletion analysis

and a simplified representation of the folate metabolism pathway.
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Caption: Experimental workflow for DHFR 19-bp deletion genotyping.
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Caption: Simplified folate metabolism pathway highlighting the role of DHFR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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